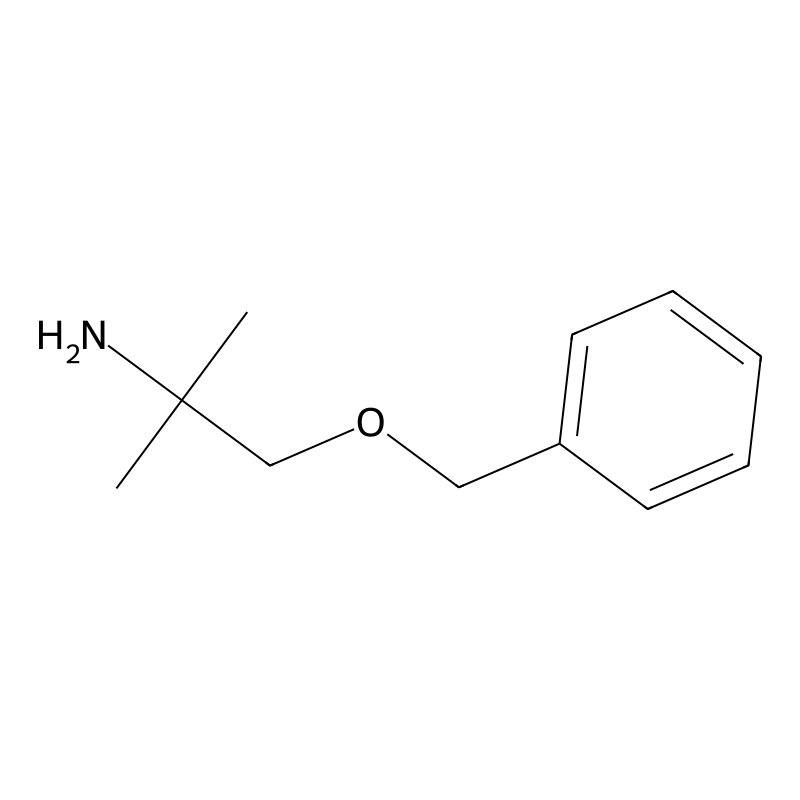

1-(Benzyloxy)-2-methylpropan-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(Benzyloxy)-2-methylpropan-2-amine is an organic compound with the molecular formula . It features a benzyloxy group attached to a secondary amine, making it structurally significant in various chemical and biological contexts. The compound is characterized by its unique combination of functional groups, which allows for diverse reactivity and potential applications in medicinal chemistry.

- Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

- Reduction: Reduction can be performed using lithium aluminum hydride, yielding various reduced amine derivatives.

- Deprotection: The benzyl group can be removed under acidic or oxidative conditions, regenerating the parent amine structure.

- Substitution Reactions: Nucleophilic substitution can occur at the benzyloxy position, allowing for the introduction of different nucleophiles under suitable conditions .

Synthesis of 1-(Benzyloxy)-2-methylpropan-2-amine typically involves:

- Starting Materials: The synthesis begins with 2-methylpropan-2-amine and benzyl alcohol or a benzyl halide.

- Reaction Conditions: The reaction is generally conducted under anhydrous conditions to prevent hydrolysis. Common solvents include tetrahydrofuran or dimethylformamide.

- Catalysts: Catalysts like palladium on carbon may be employed to facilitate the reaction.

- Temperature and Time: The reaction is usually carried out at elevated temperatures (80-100°C) for several hours to ensure complete conversion .

Interaction studies are critical for understanding how 1-(Benzyloxy)-2-methylpropan-2-amine interacts with biological systems. While specific studies on this compound are sparse, related compounds have been shown to interact with neurotransmitter receptors, suggesting potential neuroactive properties. Further research could elucidate its role in modulating biological pathways and therapeutic effects .

Several compounds share structural similarities with 1-(Benzyloxy)-2-methylpropan-2-amine:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(Phenoxy)-2-methylpropan-2-amine | C11H17NO | Contains a phenoxy group instead of benzyloxy |

| N-Benzyl-2-methylpropan-2-amine | C11H17N | Lacks the benzyloxy group; simpler structure |

| 1-(Methoxy)-2-methylpropan-2-amine | C11H17NO | Contains a methoxy group instead of benzyloxy |

Uniqueness

1-(Benzyloxy)-2-methylpropan-2-amine stands out due to its specific combination of a benzyloxy group and a tertiary amine structure, which imparts distinct chemical reactivity and potential biological properties compared to its analogs. This uniqueness may render it particularly valuable in pharmaceutical applications and synthetic chemistry .

1-(Benzyloxy)-2-methylpropan-2-amine (CAS 114377-40-1) is a tertiary amine derivative characterized by a benzyloxy group attached to a 2-methylpropan-2-amine scaffold. This compound belongs to the broader class of benzyl-protected amines, which are widely utilized as intermediates in organic synthesis due to their stability and reactivity. While specific historical milestones in its development are not well-documented, its synthesis and applications align with advancements in amine protection strategies and stereoselective catalysis in the late 20th and early 21st centuries.

Nomenclature Systems and Chemical Identity

The compound is formally named 1-(benzyloxy)-2-methylpropan-2-amine under IUPAC guidelines, with the benzyloxy group (OCH₂C₆H₅) occupying the primary position on the propan-2-amine backbone. Alternative designations include:

- 2-Methyl-1-phenylmethoxypropan-2-amine (PubChemLite)

- N-Isopropyl-N-benzylamine (related analogs in PubChem)

| Identifier | Value |

|---|---|

| CAS Number | 114377-40-1 |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| SMILES | CC(C)(COCC1=CC=CC=C1)N |

| InChIKey | GDHCFKACBVPPKH-UHFFFAOYSA-N |

Significance in Synthetic Organic Chemistry

This compound serves as a versatile building block due to its:

- Benzyloxy Protecting Group: Enables selective deprotection under hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., HBr).

- Tertiary Amine Reactivity: Participates in alkylation, oxidation, and coordination chemistry.

- Steric Protection: The 2-methylpropan-2-amine moiety provides steric hindrance, influencing reaction pathways in catalysis and drug design.

Its applications span pharmaceutical intermediates, catalyst ligands, and protected amine precursors in asymmetric synthesis.

General Overview of Structural Features

The molecule comprises:

- **

Molecular Formula and Mass Determination

1-(Benzyloxy)-2-methylpropan-2-amine possesses the molecular formula C₁₁H₁₇NO, representing a complex organic compound with eleven carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one oxygen atom [1]. The molecular weight of this compound has been precisely determined to be 179.26 grams per mole, making it a moderately sized organic molecule within the aliphatic amine class [2] [5]. The molecular composition indicates a structure containing both aromatic and aliphatic components, with the presence of nitrogen suggesting basic properties characteristic of amine-containing compounds [7].

The exact mass of 1-(benzyloxy)-2-methylpropan-2-amine is calculated to be 179.131 atomic mass units, providing high precision for analytical identification purposes [23]. This molecular mass falls within the range typical for small to medium-sized pharmaceutical intermediates and synthetic building blocks used in organic chemistry applications [4].

| Molecular Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight (g/mol) | 179.26 |

| Exact Mass (amu) | 179.131 |

| Heavy Atoms Count | 13 |

| Total Atom Count | 30 |

Structural Formula and Molecular Representation

The structural formula of 1-(benzyloxy)-2-methylpropan-2-amine reveals a branched molecular architecture featuring a tertiary carbon center bearing an amino group and two methyl substituents [1] [2]. The benzyloxy moiety is connected through an ether linkage to the primary carbon adjacent to the tertiary center, creating a distinctive structural motif that combines aromatic and aliphatic characteristics [5].

The compound exhibits a three-dimensional structure with the tertiary carbon center serving as the focal point for molecular geometry [3]. The benzene ring of the benzyloxy group maintains its planar configuration, while the aliphatic portion demonstrates conformational flexibility around the carbon-carbon and carbon-oxygen bonds [15]. The molecular representation shows clear spatial separation between the aromatic benzyloxy substituent and the amino-bearing tertiary carbon center [6].

The structural connectivity follows the pattern where the amino group is directly attached to a quaternary carbon bearing two methyl groups, while a methylene bridge connects this center to the benzyloxy ether functionality [1] [23]. This arrangement creates distinct regions within the molecule with differing electronic and steric properties [25].

Functional Group Analysis

Benzyloxy Group Properties

The benzyloxy group (-OCH₂C₆H₅) represents a significant structural feature that combines the properties of both benzyl and ether functionalities [9]. This substituent consists of a benzene ring attached to a methylene group, which is further connected to an oxygen atom forming the ether linkage [9] [10]. The benzyloxy moiety contributes substantially to the molecular lipophilicity, with a calculated LogP value of 1.75 indicating moderate hydrophobic character [5].

The aromatic ring within the benzyloxy group maintains electron-rich characteristics due to the presence of six π-electrons distributed across the benzene system [9]. The benzylic position, represented by the methylene carbon adjacent to the aromatic ring, exhibits enhanced reactivity compared to typical aliphatic carbons due to resonance stabilization of potential intermediates [9]. The ether oxygen atom possesses two lone pairs of electrons, contributing approximately 35 square angstroms to the polar surface area of the molecule [1] [5].

The benzyloxy group serves as a common protecting group in organic synthesis due to its stability under basic conditions and its selective removal under reductive or acidic conditions [9]. The C-O bond within the ether linkage demonstrates moderate polarity, with the oxygen atom being more electronegative than carbon, creating a dipole moment that influences intermolecular interactions [10].

Secondary Amine Characteristics

The secondary amine functionality (-NH₂) attached to the tertiary carbon center represents the primary basic site within the molecule [11]. Secondary amines typically exhibit basic properties with pKa values ranging from 10 to 11, indicating their ability to accept protons and form ammonium salts under physiological conditions [11]. The amino group serves as both a hydrogen bond donor and acceptor, contributing to the compound's potential for intermolecular associations [11].

The nitrogen atom in the amine group maintains sp³ hybridization with a lone pair of electrons occupying one of the tetrahedral positions [11]. This electronic configuration enables the amine to participate in nucleophilic reactions and coordinate with electrophilic centers [11]. The basicity of the amine is influenced by the steric environment created by the adjacent tertiary carbon center and its methyl substituents [14].

The secondary amine exhibits distinct reactivity patterns compared to primary and tertiary amines, particularly in reactions with carbon dioxide where it can form carbamate species through nucleophilic addition mechanisms [11] [14]. The hydrogen atoms attached to the nitrogen can participate in hydrogen bonding interactions, contributing to the overall polar character of the molecule [13].

Tertiary Carbon Center Analysis

The tertiary carbon center represents the most sterically congested region of the molecule, bearing three different substituents: two methyl groups and one methylene group connected to the benzyloxy moiety [26] [28]. This quaternary carbon exhibits sp³ hybridization with tetrahedral geometry, creating significant steric hindrance that influences both chemical reactivity and conformational preferences [28].

The tertiary carbon center demonstrates reduced reactivity toward nucleophilic substitution reactions due to steric crowding, following the typical reactivity order of primary > secondary > tertiary carbons [28]. However, this center can participate in radical reactions where the steric hindrance is less prohibitive, particularly in processes involving hydrogen atom abstraction or radical coupling mechanisms [26] [28].

The electronic environment around the tertiary carbon is influenced by the electron-donating effects of the methyl groups, which provide inductive stabilization to any positive charge development at this center [22]. The carbon-hydrogen bonds emanating from this position exhibit moderate strength, with bond dissociation energies typical of tertiary C-H bonds in aliphatic systems [22].

| Tertiary Carbon Properties | Characteristics |

|---|---|

| Hybridization | sp³ |

| Geometry | Tetrahedral |

| Substituents | 2 × CH₃, 1 × CH₂OR |

| Steric Environment | Highly congested |

| Reactivity | Reduced toward S_N reactions |

Stereochemical Analysis and Conformational States

The stereochemical analysis of 1-(benzyloxy)-2-methylpropan-2-amine reveals a molecule with limited stereochemical complexity due to the absence of stereogenic centers [15] [16]. The tertiary carbon, while highly substituted, does not qualify as a stereocenter because it bears two identical methyl groups [15]. Consequently, the compound exists as a single constitutional isomer without enantiomeric forms [16].

The conformational analysis focuses on the rotational degrees of freedom around the carbon-carbon and carbon-oxygen single bonds [17] [19]. The molecule exhibits flexibility around the C-C bond connecting the tertiary carbon to the methylene group, as well as around the C-O ether bond linking the methylene carbon to the benzyloxy substituent [17]. These rotational motions create multiple conformational states that rapidly interconvert at room temperature [16] [17].

The benzyloxy group can adopt various orientations relative to the amino-bearing tertiary carbon center through rotation about the ether linkage [19]. The energy barriers for these rotational processes are relatively low, typically in the range of 2-4 kcal/mol for simple ether bonds, allowing for rapid conformational equilibration [19] [22]. The preferred conformations are likely those that minimize steric interactions between the bulky benzyloxy group and the methyl substituents on the tertiary carbon [17] [18].

Newman projection analysis of the C-C bond rotation reveals staggered conformations as energetically favored over eclipsed arrangements, consistent with typical alkane conformational preferences [17] [22]. The energy difference between conformational states influences the population distribution at equilibrium, with less sterically congested conformers being more populated [18].

Chemical Registry Information

CAS Number: 114377-40-1

The Chemical Abstracts Service registry number 114377-40-1 serves as the unique identifier for 1-(benzyloxy)-2-methylpropan-2-amine in chemical databases and regulatory systems [1] [2] [5]. This CAS number was assigned by the Chemical Abstracts Service to provide unambiguous identification of the compound across scientific literature and commercial applications [4] [7]. The registry number facilitates accurate communication about the compound in research publications, safety data sheets, and regulatory documentation [6] [8].

The CAS registry system ensures that 114377-40-1 refers exclusively to 1-(benzyloxy)-2-methylpropan-2-amine with its specific molecular structure and connectivity [2] [23]. This unique identifier distinguishes the compound from structural isomers or closely related molecules that might share similar names or molecular formulas [1] [5]. The CAS number serves as a critical reference point for procurement, analytical verification, and literature searches related to this specific chemical entity [4].

InChI and InChIKey Notation

The International Chemical Identifier (InChI) for 1-(benzyloxy)-2-methylpropan-2-amine is represented as: InChI=1S/C11H17NO/c1-11(2,12)9-13-8-10-6-4-3-5-7-10/h3-7H,8-9,12H2,1-2H3 [1] [2] [3]. This standardized representation provides a unique, algorithm-generated string that encodes the complete molecular structure including atom connectivity, hydrogen counts, and stereochemical information [20].

The corresponding InChIKey, GDHCFKACBVPPKH-UHFFFAOYSA-N, serves as a hashed version of the full InChI string, providing a fixed-length identifier suitable for database indexing and searching applications [1] [2] [20]. The InChIKey consists of three hyphen-separated blocks: the first 14 characters encode the molecular skeleton, the middle block indicates stereochemistry, and the final block represents the protonation state [20].

The InChI system provides several advantages over other molecular representations, including its ability to generate identical strings for the same molecule regardless of the input format or software used [20]. The hierarchical structure of the InChI allows for both exact structure matching and similarity searching in chemical databases [20].

SMILES Representation

The Simplified Molecular Input Line Entry System (SMILES) notation for 1-(benzyloxy)-2-methylpropan-2-amine is expressed as: CC(C)(N)COCC1=CC=CC=C1 [1] [2] [20]. This linear representation encodes the molecular structure using ASCII characters, with atoms represented by their element symbols and bonds indicated by specific notation rules [20].

The SMILES string demonstrates the connectivity pattern starting from the tertiary carbon bearing two methyl groups and the amino functionality, followed by the methylene bridge to the ether oxygen, and concluding with the benzyl substituent represented as a six-membered aromatic ring [20]. The parentheses in the SMILES notation indicate branching from the main carbon chain, while the equal signs represent the aromatic bonds within the benzene ring [20].

Alternative canonical SMILES representations, such as CC(C)(N)COCC1C=CC=CC=1, may appear in different databases due to variations in canonicalization algorithms, but all represent the same molecular structure [1]. The SMILES format enables efficient storage and searching of chemical structures in databases while maintaining human readability for structural verification [20].

| Chemical Identifier | Representation |

|---|---|

| CAS Number | 114377-40-1 |

| InChI | InChI=1S/C11H17NO/c1-11(2,12)9-13-8-10-6-4-3-5-7-10/h3-7H,8-9,12H2,1-2H3 |

| InChIKey | GDHCFKACBVPPKH-UHFFFAOYSA-N |

| SMILES | CC(C)(N)COCC1=CC=CC=C1 |

| IUPAC Name | 1-(benzyloxy)-2-methylpropan-2-amine |

Physical State and Appearance

1-(Benzyloxy)-2-methylpropan-2-amine exists as a liquid at room temperature [1]. The compound typically appears as an oil with a characteristic organic solvent-like consistency [2] [1]. This liquid state is consistent with its molecular structure, which contains both hydrophilic and lipophilic regions that prevent crystallization under standard conditions.

The free base form of the compound maintains its liquid state due to the presence of the benzyloxy group, which introduces molecular flexibility and prevents efficient crystal packing. This physical characteristic influences both its handling requirements and potential applications in synthetic chemistry.

Solubility Profile in Various Solvents

While specific solubility data for 1-(benzyloxy)-2-methylpropan-2-amine in various solvents is limited in the available literature, the compound's structural features provide insight into its expected solubility behavior. The molecule contains both a hydrophilic amine group and a lipophilic benzyloxy moiety, suggesting amphiphilic properties.

Based on structural analogs, the compound is expected to exhibit:

- Limited water solubility due to the predominant lipophilic character

- Good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide

- Excellent solubility in non-polar organic solvents like dichloromethane and chloroform

The hydrochloride salt form demonstrates enhanced water solubility compared to the free base , a characteristic commonly observed in amine hydrochloride salts due to ionic interactions with water molecules.

Thermal Properties

Melting and Boiling Points

Melting Point: The free base form of 1-(benzyloxy)-2-methylpropan-2-amine does not exhibit a defined melting point under standard conditions due to its liquid state at room temperature [1].

Boiling Point: Specific boiling point data for 1-(benzyloxy)-2-methylpropan-2-amine is not available in the current literature. However, based on structural comparison with related compounds, the boiling point is estimated to be significantly higher than 200°C at atmospheric pressure.

For comparative reference:

- N-Benzyl-2-methylpropan-2-amine exhibits a boiling point of 80°C at 5 mmHg [4]

- 2-Benzyloxy-2-methylpropan-1-ol demonstrates a boiling point of 274.2±15.0°C at 760 mmHg [5]

Thermal Stability Parameters

The thermal stability of 1-(benzyloxy)-2-methylpropan-2-amine can be inferred from studies on related benzyloxy compounds. Research on similar benzyloxy derivatives indicates that these compounds generally exhibit thermal stability up to approximately 250-350°C [6]. The compound is expected to undergo thermal decomposition at elevated temperatures, potentially involving cleavage of the benzyl-oxygen bond and subsequent amine degradation.

Storage considerations recommend maintaining the compound at 2-8°C to ensure long-term stability [7] [8]. Under these conditions, the compound remains stable for extended periods without significant degradation.

Acid-Base Properties and pKa Values

The primary amine functionality in 1-(benzyloxy)-2-methylpropan-2-amine confers basic properties to the molecule. While specific pKa values for this compound are not available in the literature, structural analogs provide guidance for estimation.

Predicted pKa value: Based on similar tertiary aliphatic amines, the pKa is estimated to be in the range of 9.5-10.5 [9] [10]. This value is consistent with:

- 2-Amino-2-methyl-1-propanol: pKa = 9.7 [9]

- 1-(4-methoxyphenyl)-2-methylpropan-2-amine: pKa = 10.00±0.25 [10]

The benzyloxy substituent acts as an electron-withdrawing group through inductive effects, potentially lowering the pKa slightly compared to unsubstituted aliphatic amines. The compound readily forms stable hydrochloride salts [2] [11], confirming its basic nature and ability to accept protons.

Lipophilicity and Partition Coefficient (LogP)

The calculated LogP value for 1-(benzyloxy)-2-methylpropan-2-amine is 1.75 [12] [13]. This value indicates moderate lipophilicity, suggesting the compound can effectively partition between aqueous and organic phases.

Comparison with related compounds:

- 2-Benzyloxy-2-methylpropan-1-ol: LogP = 2.08 [5]

- 1-(benzyloxy)-2-methylpropan-2-amine: LogP = 1.75 [12] [13]

The LogP value of 1.75 suggests:

- Favorable membrane permeability for potential biological applications

- Balanced hydrophilic-lipophilic properties suitable for pharmaceutical development

- Good bioavailability potential according to Lipinski's Rule of Five [14]

Salt Forms

Hydrochloride Salt (CAS: 1349186-05-5)

The hydrochloride salt of 1-(benzyloxy)-2-methylpropan-2-amine represents the most commonly available salt form [2] [11] [16]. Key properties include:

Physical characteristics:

- Molecular formula: C₁₁H₁₈ClNO [16] [17] [18]

- Molecular weight: 215.72 g/mol [2] [17] [18]

- Physical state: Crystalline powder [2]

- Appearance: White to off-white powder

- Purity: Typically 95% [2] [16]

Enhanced properties:

- Improved water solubility compared to the free base

- Greater chemical stability under ambient conditions

- Easier handling and storage due to solid state

- Reduced volatility compared to the liquid free base

Comparative Physicochemical Properties of Salt Forms

The transformation from free base to hydrochloride salt results in significant changes in physicochemical properties:

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Physical State | Liquid [1] | Crystalline solid [2] |

| Molecular Weight | 179.26 g/mol [7] [12] [19] | 215.72 g/mol [2] [17] [18] |

| Water Solubility | Limited | Enhanced |

| Storage Stability | Requires refrigeration | More stable at room temperature |

| Handling | Liquid handling required | Convenient powder form |

| Volatility | Higher | Significantly reduced |

The hydrochloride salt formation offers practical advantages for pharmaceutical and research applications, including improved shelf-life, dosing accuracy, and formulation flexibility. The salt maintains the essential chemical reactivity of the parent amine while providing enhanced physical and handling characteristics essential for commercial applications.